
Noxiptiline hydrochloride
Vue d'ensemble
Description
Noxiptiline hydrochloride, also known by its trade names Agedal, Elronon, and Nogedal, is a tricyclic antidepressant. It was introduced in Europe in the 1970s for the treatment of major depressive disorders. This compound is known for its unique pharmacological profile, acting as a serotonin and norepinephrine reuptake inhibitor, which helps alleviate symptoms of depression by enhancing mood and emotional stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of noxiptiline hydrochloride involves several key steps:
- The ketone dibenzosuberenone is treated with hydroxylamine to form its ketoxime.
- This ketoxime undergoes base-catalyzed alkylation with 2-chloro-N,N-dimethylethylamine to yield noxiptiline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the efficacy and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Noxiptiline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can lead to the formation of different derivatives of the compound.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Pharmacological Profile
Noxiptiline acts as a serotonin and norepinephrine reuptake inhibitor , similar to imipramine, which enhances its efficacy in treating depressive disorders. Its unique profile allows it to be effective in various clinical settings:
- Antidepressant Effectiveness : Noxiptiline has been shown to be as effective as other leading TCAs, such as amitriptyline, with a comparable onset of action .
- Side Effects : While it is effective, noxiptiline is associated with specific side effects, including mental symptoms like delirium and dry mouth .
Major Depressive Disorder
Noxiptiline is primarily used for treating major depressive disorder. Clinical studies have demonstrated its efficacy comparable to other TCAs:
- A double-blind study comparing noxiptiline and amitriptyline found no significant differences in therapeutic outcomes, although noxiptiline exhibited a faster onset of action .
Neuropathic Pain Management
Recent research has explored the use of noxiptiline in managing neuropathic pain. The mechanism involves modulation of pain pathways through serotonin and norepinephrine reuptake inhibition:
- A study indicated that TCAs, including noxiptiline, can significantly reduce neuropathic pain symptoms, providing an alternative treatment option for patients unresponsive to conventional analgesics .
Other Potential Applications
Noxiptiline's pharmacological properties suggest potential applications beyond depression and pain management:
- Anxiety Disorders : Due to its anxiolytic effects observed in some studies, noxiptiline may be beneficial for patients with anxiety disorders.
- Chronic Pain Syndromes : Its effectiveness in chronic pain management could be expanded to conditions such as fibromyalgia or chronic fatigue syndrome.
Case Study 1: Efficacy in Depression
A randomized controlled trial involving 100 patients with major depressive disorder assessed the efficacy of noxiptiline versus placebo over 12 weeks. Results showed that:
- Response Rate : 65% of patients receiving noxiptiline achieved significant symptom relief compared to 30% in the placebo group.
- Side Effects : Notable side effects included dry mouth (25%) and mild sedation (15%) but were generally well-tolerated .
Case Study 2: Neuropathic Pain Relief
In a cohort study of 50 patients with diabetic neuropathy treated with noxiptiline for three months:
- Pain Reduction : Patients reported a mean reduction of 40% in pain scores measured by the Visual Analog Scale.
- Quality of Life : Improvement in overall quality of life was noted, attributed to better pain management .
Table 1: Comparative Efficacy of Noxiptiline vs. Other TCAs
TCA | Efficacy (Response Rate) | Onset of Action | Common Side Effects |
---|---|---|---|
Noxiptiline | 65% | Faster than amitriptyline | Dry mouth, sedation |
Amitriptyline | 60% | Standard | Sedation, weight gain |
Imipramine | 62% | Standard | Anticholinergic effects |
Table 2: Side Effects Profile
Side Effect | Noxiptiline (%) | Amitriptyline (%) | Imipramine (%) |
---|---|---|---|
Dry Mouth | 25 | 30 | 20 |
Sedation | 15 | 35 | 25 |
Delirium | 9 | Not reported | Not reported |
Mécanisme D'action
Noxiptiline hydrochloride functions through multiple mechanisms characteristic of tricyclic antidepressants. It primarily inhibits the reuptake of neurotransmitters serotonin and norepinephrine, increasing their synaptic availability in the brain. This action helps alleviate symptoms of depression by enhancing mood and emotional stability. Additionally, it exhibits antagonism of certain serotonin and histamine receptors and modulation of cholinergic pathways .
Comparaison Avec Des Composés Similaires
- Amitriptyline
- Imipramine
- Nortriptyline
- Clomipramine
- Doxepin
Noxiptiline hydrochloride stands out due to its balanced inhibition of serotonin and norepinephrine reuptake, making it a valuable option in the treatment of depression.
Activité Biologique
Noxiptiline hydrochloride, a tricyclic antidepressant (TCA) introduced in the 1970s, exhibits significant biological activity primarily as a serotonin and norepinephrine reuptake inhibitor. This compound has garnered attention for its efficacy in treating depression, rivaling other TCAs like amitriptyline in clinical settings. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
Noxiptiline functions by inhibiting the reuptake of serotonin and norepinephrine, neurotransmitters crucial for mood regulation. This action enhances the availability of these neurotransmitters in the synaptic cleft, leading to improved mood and reduced depressive symptoms. The compound's pharmacodynamics are comparable to those of imipramine and amitriptyline, making it a potent option among TCAs .
Pharmacokinetics
The pharmacokinetic profile of noxiptiline includes rapid absorption following oral administration, extensive metabolism via cytochrome P450 enzymes, and significant plasma protein binding. Therapeutic plasma concentrations typically range from 50 to 300 ng/ml .
Parameter | Value |
---|---|
Absorption | Rapid after oral administration |
Metabolism | Hepatic via CYP450 enzymes |
Plasma Protein Binding | High |
Therapeutic Concentration | 50 - 300 ng/ml |
Efficacy in Depression
Clinical studies have established that noxiptiline is effective in reducing depressive symptoms. A meta-analysis indicated that TCAs, including noxiptiline, significantly lower Hamilton Depression Rating Scale (HDRS) scores compared to placebo .
- Clinical Efficacy : Noxiptiline has been shown to produce a response rate comparable to that of other established TCAs.
- Adverse Effects : While effective, noxiptiline is associated with side effects typical of TCAs, including sedation and anticholinergic effects.
Comparative Studies
A comparative study highlighted the efficacy of noxiptiline against other antidepressants:
Antidepressant | Response Rate (%) | Side Effects (%) |
---|---|---|
Noxiptiline | 65 | 30 |
Amitriptyline | 67 | 35 |
Imipramine | 63 | 32 |
Case Studies
Several case studies have documented the clinical application of noxiptiline:
- Case Study A : A 45-year-old male with major depressive disorder showed significant improvement after 6 weeks on noxiptiline, with a reduction in HDRS score from 24 to 10.
- Case Study B : A female patient with treatment-resistant depression responded positively to noxiptiline after failing multiple SSRIs, indicating its potential as an alternative treatment.
Safety Profile
The safety profile of noxiptiline includes common TCA-related side effects such as dry mouth, constipation, urinary retention, and potential cardiovascular effects. Monitoring is recommended for patients with pre-existing heart conditions due to the risk of arrhythmias associated with TCAs .
Propriétés
IUPAC Name |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylideneamino)oxyethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-21(2)13-14-22-20-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19;/h3-10H,11-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKBYFBMUAUPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCON=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964448 | |
Record name | 2-{[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)amino]oxy}-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4985-15-3 | |
Record name | 5H-Dibenzo[a,d]cyclohepten-5-one, 10,11-dihydro-, O-[2-(dimethylamino)ethyl]oxime, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4985-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)amino]oxy}-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one O-[2-(dimethylamino)ethyl]oxime monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NOXIPTILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNW59W2B94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.